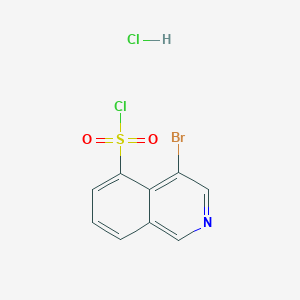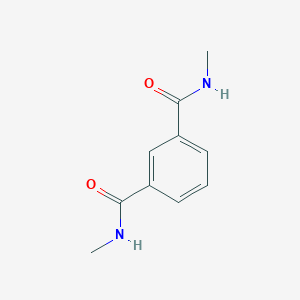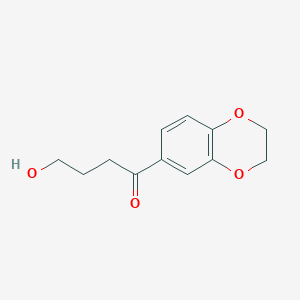
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one involves the inhibition of various enzymes and pathways involved in oxidative stress and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
生化学的および生理学的効果
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one has been found to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, as well as to induce apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one in lab experiments is its ability to inhibit oxidative stress and inflammation, making it a useful tool for studying the mechanisms involved in these processes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one. One potential direction is the development of new drugs and therapies based on its antioxidant, anti-inflammatory, and anti-tumor properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease.
合成法
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one involves the condensation of 4-hydroxybutanone and 1,3-benzodioxole in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the benzodioxole to produce the desired product.
科学的研究の応用
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one has been extensively studied in scientific research due to its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies.
特性
CAS番号 |
5626-76-6 |
|---|---|
製品名 |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one |
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one |
InChI |
InChI=1S/C12H14O4/c13-5-1-2-10(14)9-3-4-11-12(8-9)16-7-6-15-11/h3-4,8,13H,1-2,5-7H2 |
InChIキー |
NHAYVRIFRAFESU-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCO |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



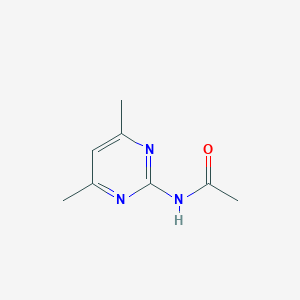
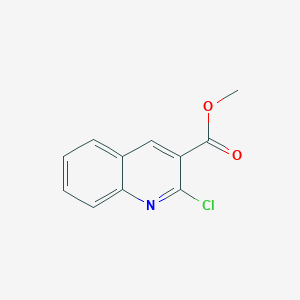
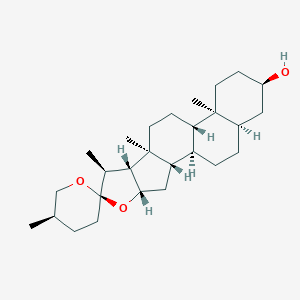
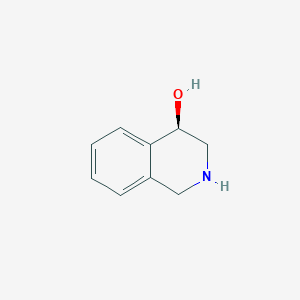
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
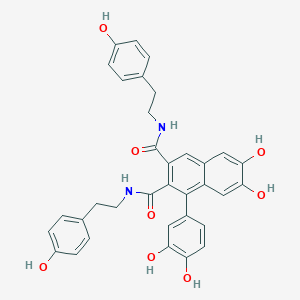
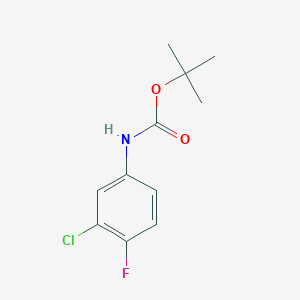
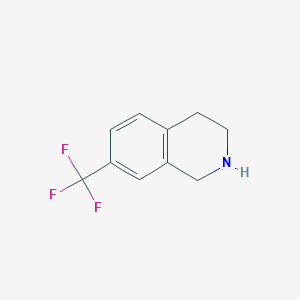
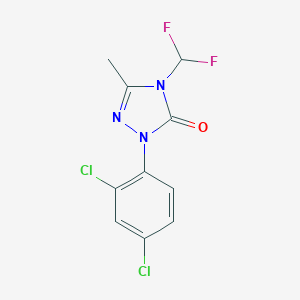
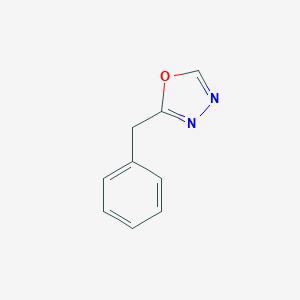
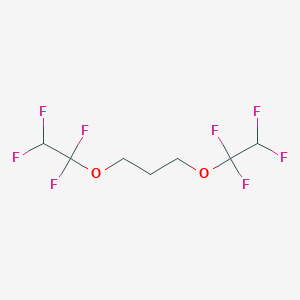
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
